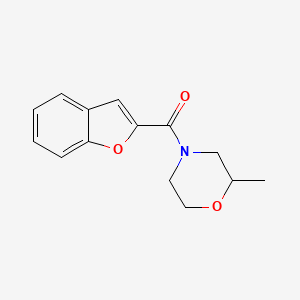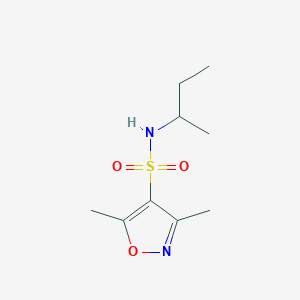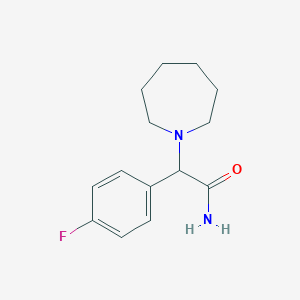![molecular formula C13H12BrNO2 B7462272 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B7462272.png)
3-bromo-N-[1-(furan-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[1-(furan-2-yl)ethyl]benzamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BFE, and it is a member of the benzamide family. BFE has shown promise in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. In
Aplicaciones Científicas De Investigación
BFE has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that BFE can inhibit the growth of cancer cells in vitro and in vivo. BFE has also been shown to have anti-inflammatory properties, making it a potential treatment option for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, BFE has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of BFE is not well understood. However, studies have suggested that BFE may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. BFE may also modulate the activity of certain signaling pathways that are involved in the development of neurological disorders.
Biochemical and physiological effects:
BFE has been shown to have a variety of biochemical and physiological effects. Studies have shown that BFE can induce apoptosis, or programmed cell death, in cancer cells. BFE has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, BFE has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BFE in lab experiments is that it has shown promise in a variety of different areas of research. Additionally, BFE is relatively easy to synthesize and has a high purity yield. However, one limitation of using BFE in lab experiments is that its mechanism of action is not well understood, making it difficult to design experiments to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on BFE. One area of research is to further elucidate its mechanism of action. This will help to identify potential targets for therapeutic intervention. Additionally, more studies are needed to determine the efficacy of BFE in the treatment of various medical conditions. Finally, research is needed to identify potential side effects of BFE and to determine the optimal dosage for therapeutic use.
Métodos De Síntesis
The synthesis of 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide involves the reaction of 2-furoic acid with 3-bromoaniline in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-diisopropylethylamine and benzoyl chloride to yield the final product, BFE. The yield of this synthesis method is approximately 67%, and the purity of the final product is greater than 95%.
Propiedades
IUPAC Name |
3-bromo-N-[1-(furan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-9(12-6-3-7-17-12)15-13(16)10-4-2-5-11(14)8-10/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMQAPMFLYQEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)

![5-Cyclohexyl-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462213.png)
![1-Benzyl-4-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462220.png)
![N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B7462237.png)
![N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7462245.png)
![N-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B7462250.png)
![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)

![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)

![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)

![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)